VU0463271
VU0463271
VU0463271 inhibits co-transporter KCC2.
Brand Name:
Vulcanchem
CAS No.:
1391737-01-1
VCID:
VC0546969
InChI:
InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3
SMILES:
CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Molecular Formula:
C19H18N4OS2
Molecular Weight:
382.5
VU0463271
CAS No.: 1391737-01-1
Inhibitors
VCID: VC0546969
Molecular Formula: C19H18N4OS2
Molecular Weight: 382.5
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1391737-01-1 |
---|---|
Product Name | VU0463271 |
Molecular Formula | C19H18N4OS2 |
Molecular Weight | 382.5 |
IUPAC Name | N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 |
Standard InChIKey | DPONSKCACOZTGN-UHFFFAOYSA-N |
SMILES | CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Appearance | Solid powder |
Description | VU0463271 inhibits co-transporter KCC2. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | VU0463271; VU-0463271; VU 0463271; |
Reference | 1: Agez M, Schultz P, Medina I, Baker DJ, Burnham MP, Cardarelli RA, Conway LC, Garnier K, Geschwindner S, Gunnarsson A, McCall EJ, Frechard A, Audebert S, Deeb TZ, Moss SJ, Brandon NJ, Wang Q, Dekker N, Jawhari A. Molecular architecture of potassium chloride co-transporter KCC2. Sci Rep. 2017 Nov 28;7(1):16452. doi: 10.1038/s41598-017-15739-1. PubMed PMID: 29184062; PubMed Central PMCID: PMC5705597. 2: Kelley MR, Deeb TZ, Brandon NJ, Dunlop J, Davies PA, Moss SJ. Compromising KCC2 transporter activity enhances the development of continuous seizure activity. Neuropharmacology. 2016 Sep;108:103-10. doi: 10.1016/j.neuropharm.2016.04.029. Epub 2016 Apr 21. PubMed PMID: 27108931; PubMed Central PMCID: PMC5337122. 3: Sivakumaran S, Cardarelli RA, Maguire J, Kelley MR, Silayeva L, Morrow DH, Mukherjee J, Moore YE, Mather RJ, Duggan ME, Brandon NJ, Dunlop J, Zicha S, Moss SJ, Deeb TZ. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo. J Neurosci. 2015 May 27;35(21):8291-6. doi: 10.1523/JNEUROSCI.5205-14.2015. PubMed PMID: 26019342; PubMed Central PMCID: PMC4444547. 4: Delpire E, Baranczak A, Waterson AG, Kim K, Kett N, Morrison RD, Daniels JS, Weaver CD, Lindsley CW. Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: development of a highly selective and more potent in vitro probe. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4532-5. doi: 10.1016/j.bmcl.2012.05.126. Epub 2012 Jun 7. PubMed PMID: 22727639; PubMed Central PMCID: PMC3389279. |
PubChem Compound | 70690453 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume